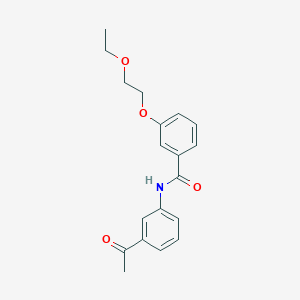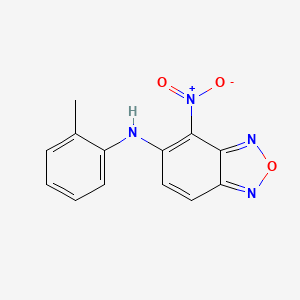![molecular formula C14H17FN2O2 B5225760 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one](/img/structure/B5225760.png)
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one, also known as FM2, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one exerts its effects by modulating the activity of GABA-A receptors and inhibiting the activity of MMPs. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one binds to a specific site on the receptor, enhancing its activity and promoting the release of GABA.
Biochemical and Physiological Effects:
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has several advantages for use in lab experiments, including its high purity and yield, and its well-established synthesis method. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one, including:
1. Further investigation of its mechanism of action and the specific sites on GABA-A receptors that it binds to.
2. Development of new drugs based on the structure of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one for the treatment of neurological disorders and cancer.
3. Investigation of the potential use of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one as a tool for studying the activity of GABA-A receptors in the brain.
4. Exploration of the potential use of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one as a biomarker for the diagnosis and prognosis of cancer.
In conclusion, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been well-established, and it has been shown to have a range of biochemical and physiological effects. Future research on 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one could lead to the development of new drugs for the treatment of neurological disorders and cancer, as well as new tools for studying the activity of GABA-A receptors in the brain.
Méthodes De Synthèse
The synthesis of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 1,4-diazepane-2-one in the presence of a base. The resulting product is then purified using column chromatography. This method has been successfully used to produce 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one in high yield and purity.
Applications De Recherche Scientifique
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal activity. This makes 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and are involved in tumor invasion and metastasis. Therefore, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has the potential to be developed as a new class of anticancer drugs.
Propriétés
IUPAC Name |
4-[2-(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10-3-4-11(7-12(10)15)8-14(19)17-6-2-5-16-13(18)9-17/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWVKMMLNGUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCCNC(=O)C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5225678.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5225685.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5225686.png)
![ethyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5225689.png)

![1,1'-[1,5-pentanediylbis(oxy)]dinaphthalene](/img/structure/B5225713.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B5225718.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5225745.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5225753.png)

![N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide](/img/structure/B5225779.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5225785.png)